molecular formula C14H16N2O2 B3167573 Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate CAS No. 92255-89-5

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate

Cat. No. B3167573
CAS RN: 92255-89-5
M. Wt: 244.29 g/mol
InChI Key: RMVHKBHWGVICPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoxaline, the core structure of Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been extensively studied . For instance, 1,3-dipolar cycloaddition was performed on 1-ethyl-3-methyl quinoxaline-2-thione with an equimolar quantity of diphenyl hydrazonoyl .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N2O2 . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, have been analyzed in various chemical reactions . For example, the reaction of o-phenylenediamine with oxalic acid leads to the formation of 1,4-dihydro quinoxaline-2,3-dione, which can further react with ethane-1,2-diamine .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate has been used in various synthesis and reactivity studies. For instance, it has been involved in the synthesis of different quinolones and a tetrahydro-4-oxoquinoline through oxidation processes. This demonstrates its versatility as a starting material in organic synthesis, contributing to the creation of new compounds with potential applications in various fields (Guillou et al., 1998).

Catalytic Applications

In the realm of catalysis, this compound has shown potential. It has been used as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphines. This process leads to the formation of tetrahydropyridine derivatives, illustrating its role in facilitating complex chemical reactions (Zhu et al., 2003).

Synthesis of Novel Compounds

This compound has been instrumental in the synthesis of novel compounds. For example, it has been used in the creation of new heterocyclic systems, such as furothienoquinoxalines, which have shown antimicrobial activity (Moustafa & Elossaily, 2002). Additionally, it has been utilized in the synthesis of derivatives with potential anticancer properties, contributing to the development of new therapeutic agents (Abdel-Motaal et al., 2020).

Molecular Structure Analysis

Studies on the molecular structure of related compounds have been conducted, which aid in understanding the physical and chemical properties of this compound and its derivatives. Such studies contribute to the knowledge base of quinoxaline chemistry and its applications in various scientific fields (Ibrahim et al., 2015).

properties

IUPAC Name

ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-5-18-14(17)13-10(4)15-11-6-8(2)9(3)7-12(11)16-13/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVHKBHWGVICPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C(=CC2=N1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Reactant of Route 5
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.